1-Chloro-2-(1-chlorobutan-2-yl)benzene

Organic Synthesis Building Block Chemistry Sequential Functionalization

1-Chloro-2-(1-chlorobutan-2-yl)benzene (CAS 1508490-60-5) is a dichlorinated aromatic hydrocarbon with the molecular formula C₁₀H₁₂Cl₂ and a molecular weight of 203.10 g/mol. It belongs to the class of chlorinated aromatic hydrocarbons and features a bifunctional substitution pattern: a chlorine atom at the ortho (C-1) position of the benzene ring and a 1-chlorobutan-2-yl group at the C-2 position, giving it two chemically distinct C–Cl bonds (one aromatic, one aliphatic).

Molecular Formula C10H12Cl2
Molecular Weight 203.10 g/mol
Cat. No. B12103889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-(1-chlorobutan-2-yl)benzene
Molecular FormulaC10H12Cl2
Molecular Weight203.10 g/mol
Structural Identifiers
SMILESCCC(CCl)C1=CC=CC=C1Cl
InChIInChI=1S/C10H12Cl2/c1-2-8(7-11)9-5-3-4-6-10(9)12/h3-6,8H,2,7H2,1H3
InChIKeyDXOBHVLRSDIQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-(1-chlorobutan-2-yl)benzene (CAS 1508490-60-5): Ortho-Substituted Dichloro Aromatic Building Block – Key Properties and Procurement Data


1-Chloro-2-(1-chlorobutan-2-yl)benzene (CAS 1508490-60-5) is a dichlorinated aromatic hydrocarbon with the molecular formula C₁₀H₁₂Cl₂ and a molecular weight of 203.10 g/mol [1]. It belongs to the class of chlorinated aromatic hydrocarbons and features a bifunctional substitution pattern: a chlorine atom at the ortho (C-1) position of the benzene ring and a 1-chlorobutan-2-yl group at the C-2 position, giving it two chemically distinct C–Cl bonds (one aromatic, one aliphatic) . Commercially supplied at ≥95% purity , this compound is classified as a toxic substance (GHS06, GHS08; UN 2811, Class 6.1, Packing Group III) with hazard statements H301, H311, H331, and H341 . Its computed XLogP3-AA is 4.1, indicating significant lipophilicity [1].

Why 1-Chloro-2-(1-chlorobutan-2-yl)benzene Cannot Be Interchanged with Meta or Para Isomers: Regioisomeric Differentiation Drives Synthetic Selection


Although the ortho, meta, and para isomers of chloro-(1-chlorobutan-2-yl)benzene share the same molecular formula (C₁₀H₁₂Cl₂) and identical computed bulk properties such as XLogP3-AA (4.1) and TPSA (0 Ų) [1][2], their substitution patterns confer fundamentally different steric environments and regiochemical reactivity profiles. The ortho arrangement places the aromatic chlorine in close proximity to the branched aliphatic side chain, creating steric compression that can modulate the reactivity of the aliphatic C–Cl bond and restrict conformational freedom of the 1-chlorobutan-2-yl group relative to the meta and para isomers . Furthermore, the ortho-chloro substituent directs electrophilic aromatic substitution to positions 4 and 6 (with position 2 blocked), whereas the meta isomer directs to positions 2, 4, and 6 (with distinct activation patterns), and the para isomer presents a symmetric substitution landscape. This regioisomeric differentiation is critical in multi-step synthetic sequences where subsequent functionalization at specific ring positions is required, making generic interchange of these isomers chemically unsound .

Quantitative Comparative Evidence: 1-Chloro-2-(1-chlorobutan-2-yl)benzene Versus Key Analogs and In-Class Candidates


Bifunctional C–Cl Bond Topology: Ortho Aromatic Chlorine Plus Branched Aliphatic Chloride Enables Sequential Derivatization Unavailable to Mono-Chlorinated or Non-Ortho Analogs

The target compound contains two structurally and electronically distinct C–Cl bonds: one aryl C(sp²)–Cl at the ortho position (bond dissociation energy ~399 kJ/mol, typical for chlorobenzene derivatives) [1] and one primary alkyl C(sp³)–Cl on the 1-chlorobutan-2-yl side chain (bond dissociation energy ~351 kJ/mol) [1]. This contrasts with the mono-chlorinated analog (1-chlorobutan-2-yl)benzene (CAS 64343-08-4, C₁₀H₁₃Cl, MW 168.66), which possesses only the aliphatic C–Cl bond and therefore cannot participate in aromatic cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings . The energy difference between the two C–Cl bonds (~48 kJ/mol) provides a thermodynamic window for chemoselective activation: the aliphatic chloride can be substituted by nucleophiles under mild conditions (e.g., NaN₃ in DMF, 60°C) while leaving the aromatic chloride intact for subsequent Pd-catalyzed coupling [1].

Organic Synthesis Building Block Chemistry Sequential Functionalization

Regioisomeric Identity Confirmation: Ortho Substitution Pattern Distinguished via Computed InChIKey and SMILES for Unambiguous Procurement Specification

The ortho isomer is unambiguously identified by the InChIKey DXOBHVLRSDIQNO-UHFFFAOYSA-N and SMILES CCC(CCl)C1=CC=CC=C1Cl, distinguishing it from the meta isomer (InChIKey UPJBROOPLUENHN-UHFFFAOYSA-N, SMILES CCC(CCl)C1=CC(=CC=C1)Cl) [1][2]. Both isomers share identical bulk computed properties (MW 203.10 g/mol, XLogP3-AA 4.1, TPSA 0 Ų, rotatable bonds 3) [1][2], meaning that common purity assays (HPLC, GC) and elemental analysis cannot discriminate between them. Without regioisomer-specific verification (e.g., ¹H NMR aromatic splitting pattern or ¹³C NMR chemical shift comparison), a mis-specified order could result in delivery of the incorrect isomer, compromising entire synthetic campaigns. The ortho isomer's aromatic region is expected to display a distinct 4-proton ABCD splitting pattern due to the asymmetric 1,2-disubstitution, whereas the meta isomer shows a more complex splitting with non-equivalent protons at positions 2, 4, 5, and 6 [3].

Chemical Procurement Quality Assurance Structural Verification

Predicted Physicochemical Property Set: Density, Boiling Point, and Flash Point Provide Baseline Process Engineering Parameters Absent from Meta and Para Isomer Datasheets

Predicted physicochemical parameters for 1-chloro-2-(1-chlorobutan-2-yl)benzene have been computationally estimated: density 1.702 g/cm³, boiling point 480.2°C at 760 mmHg, flash point 244.2°C, and refractive index 1.637 [1]. In contrast, the meta isomer (CAS 1507726-70-6) has density and boiling point listed as 'N/A' (not available) across multiple supplier databases . Similarly, the para isomer (CAS 1225528-52-8) lacks published density and boiling point data . While these values are predicted rather than experimentally measured, they provide essential starting parameters for distillation, storage, and safety protocol design. The GHS classification for the ortho isomer is fully specified: Danger signal word, hazard statements H301 (toxic if swallowed), H311 (toxic in contact with skin), H331 (toxic if inhaled), H341 (suspected of causing genetic defects), UN 2811, Class 6.1, Packing Group III .

Process Chemistry Scale-Up Safety Engineering

Ortho-Substituent Steric Compression Modulates Aliphatic C–Cl Reactivity Relative to Meta and Para Isomers: Implications for Nucleophilic Substitution Kinetics

In the ortho isomer, the aromatic chlorine atom is positioned in close spatial proximity to the 1-chlorobutan-2-yl side chain (estimated through-space distance: 2.8–3.5 Å between the ortho-Cl and the aliphatic C–Cl carbon, depending on conformation), creating steric compression not present in the meta or para isomers [1]. This steric environment can influence the reactivity of the aliphatic chloride in S_N2 reactions: steric hindrance near the electrophilic carbon generally retards nucleophilic attack. While no direct kinetic measurements have been published for this specific compound series, the established ortho effect in 2-substituted chlorobenzene derivatives provides a class-level precedent: ortho-substituted benzyl chlorides typically exhibit 2- to 10-fold slower S_N2 reaction rates compared to their para-substituted analogs due to steric shielding of the reaction center [2]. The meta isomer, with the chlorine at position 3, exerts primarily electronic (inductive) effects without direct steric interference with the side chain.

Physical Organic Chemistry Steric Effects Reactivity Tuning

Commercial Availability and Minimum Purity Specification: ≥95% Baseline with Long-Term Storage Stability Data

1-Chloro-2-(1-chlorobutan-2-yl)benzene is commercially available from multiple suppliers at a minimum purity specification of ≥95% . The compound is recommended for long-term storage in a cool, dry place or sealed in dry conditions at 2–8°C . The para isomer is available at significantly higher cost: $3,722 per 5 g from one supplier versus the ortho isomer's standard catalog pricing . The ortho isomer (CAS 1508490-60-5) benefits from a more recent creation date in PubChem (2012-12-01) [1] compared to the meta isomer (2012-10-24) [2], and has more extensive supplier annotations including full GHS classification and computational chemistry data (LogP 4.0724, TPSA 0, H-acceptors 0, H-donors 0, rotatable bonds 3) . These quality documentation advantages reduce the burden of in-house characterization for procurement teams.

Chemical Sourcing Supply Chain Quality Specification

Recommended Application Scenarios for 1-Chloro-2-(1-chlorobutan-2-yl)benzene Based on Verified Differential Evidence


Orthogonal Sequential Derivatization in Medicinal Chemistry Library Synthesis

The bifunctional C–Cl bond topology of 1-chloro-2-(1-chlorobutan-2-yl)benzene—featuring an estimated ~48 kJ/mol bond dissociation energy differential between the aliphatic and aromatic chlorides [1]—makes it suitable for stepwise diversification in medicinal chemistry library construction. The aliphatic chloride can undergo S_N2 substitution with amine, thiol, or alkoxide nucleophiles under mild conditions, while the ortho aromatic chloride is reserved for subsequent Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to introduce aryl/heteroaryl diversity. This orthogonal reactivity enables two-dimensional library expansion without protecting group manipulations, reducing synthetic step count compared to mono-chlorinated building blocks such as (1-chlorobutan-2-yl)benzene.

Regiospecific Scaffold Construction Requiring Ortho-Directed Functionalization

When a synthetic route demands that the aromatic chlorine be positioned ortho to the branched alkyl side chain—for example, to enable directed ortho-metalation (DoM) at position 6 or to set up intramolecular cyclization between the side chain and the ortho position—only 1-chloro-2-(1-chlorobutan-2-yl)benzene (CAS 1508490-60-5) possesses the correct substitution geometry [1]. The meta isomer (CAS 1507726-70-6) places the chlorine at position 3, fundamentally altering the ring's electronic activation pattern and the spatial relationship between the two functional groups. Procurement must specify the ortho isomer by CAS number and InChIKey (DXOBHVLRSDIQNO-UHFFFAOYSA-N) to ensure the correct regioisomer is received, as bulk properties alone cannot discriminate between isomers [1].

Process Chemistry Development Where Predicted Engineering Parameters Reduce Scale-Up Risk

For process chemists evaluating this compound for scale-up, the availability of predicted physicochemical data—density 1.702 g/cm³, boiling point 480.2°C (760 mmHg), flash point 244.2°C, and full GHS toxicological classification [1]—provides a starting framework for engineering design and safety protocol development. This contrasts with the meta and para isomers, for which density and boiling point data remain unpublished in supplier datasheets [2]. While predicted values require experimental validation before pilot-scale implementation, their availability reduces initial uncertainty and accelerates feasibility assessment timelines.

Aggressive Research Chemical Procurement Where Documentation Completeness and Cost Efficiency Are Prioritized

For procurement teams sourcing dichlorinated aromatic building blocks, the ortho isomer (CAS 1508490-60-5) offers the most complete supplier documentation package among the three regioisomers, including full computational chemistry data (LogP 4.0724, TPSA 0 Ų, rotatable bonds 3), GHS safety data, and storage recommendations [1]. The para isomer (CAS 1225528-52-8) carries a substantially higher procurement cost ($3,722/5g) with thinner property documentation, making the ortho isomer the more economical choice when the specific ortho substitution pattern is required. Researchers should verify isomer identity upon receipt using ¹H NMR aromatic splitting pattern analysis, as the identical molecular weight and LogP of ortho and meta isomers preclude discrimination by standard QC methods [1][2].

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